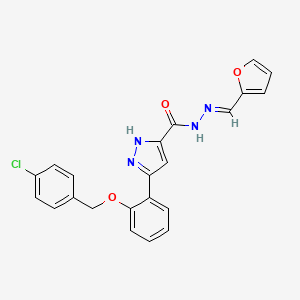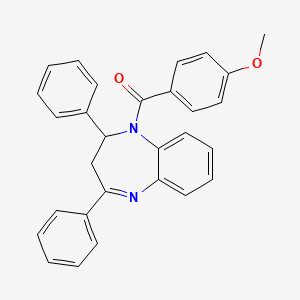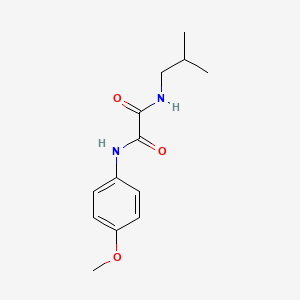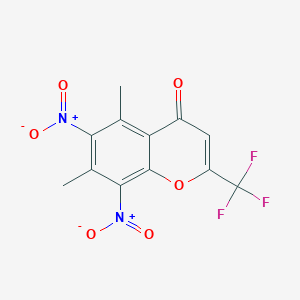
5-(2-((4-Chlorobenzyl)oxy)phenyl)-N'-(furan-2-ylmethylene)-1H-pyrazole-3-carbohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(2-((4-Chlorobenzyl)oxy)phenyl)-N’-(furan-2-ylmethylene)-1H-pyrazole-3-carbohydrazide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrazole ring, a furan moiety, and a chlorobenzyl group. Its multifaceted structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study in organic chemistry and related disciplines.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-((4-Chlorobenzyl)oxy)phenyl)-N’-(furan-2-ylmethylene)-1H-pyrazole-3-carbohydrazide typically involves multiple steps, starting from readily available starting materials. The process often includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone under acidic or basic conditions.
Introduction of the furan moiety: This step involves the condensation of the pyrazole derivative with furan-2-carbaldehyde in the presence of a suitable catalyst.
Attachment of the chlorobenzyl group: This is usually done through an etherification reaction, where the phenolic hydroxyl group of the pyrazole derivative reacts with 4-chlorobenzyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
化学反应分析
Types of Reactions
5-(2-((4-Chlorobenzyl)oxy)phenyl)-N’-(furan-2-ylmethylene)-1H-pyrazole-3-carbohydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
科学研究应用
5-(2-((4-Chlorobenzyl)oxy)phenyl)-N’-(furan-2-ylmethylene)-1H-pyrazole-3-carbohydrazide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
作用机制
The mechanism of action of 5-(2-((4-Chlorobenzyl)oxy)phenyl)-N’-(furan-2-ylmethylene)-1H-pyrazole-3-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
- 5-(4-Chlorobenzyl)-2-(((E)-furan-2-ylmethylene)hydrazono)thiazolidin-4-one
- 2-Hydroxy-benzoic acid (5-(4-chloro-phenyl)-furan-2-ylmethylene)-hydrazide
Uniqueness
Compared to similar compounds, 5-(2-((4-Chlorobenzyl)oxy)phenyl)-N’-(furan-2-ylmethylene)-1H-pyrazole-3-carbohydrazide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity
属性
CAS 编号 |
303106-25-4 |
|---|---|
分子式 |
C22H17ClN4O3 |
分子量 |
420.8 g/mol |
IUPAC 名称 |
3-[2-[(4-chlorophenyl)methoxy]phenyl]-N-[(E)-furan-2-ylmethylideneamino]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C22H17ClN4O3/c23-16-9-7-15(8-10-16)14-30-21-6-2-1-5-18(21)19-12-20(26-25-19)22(28)27-24-13-17-4-3-11-29-17/h1-13H,14H2,(H,25,26)(H,27,28)/b24-13+ |
InChI 键 |
MKUNYVMPDFVNHE-ZMOGYAJESA-N |
手性 SMILES |
C1=CC=C(C(=C1)C2=NNC(=C2)C(=O)N/N=C/C3=CC=CO3)OCC4=CC=C(C=C4)Cl |
规范 SMILES |
C1=CC=C(C(=C1)C2=NNC(=C2)C(=O)NN=CC3=CC=CO3)OCC4=CC=C(C=C4)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(5Z)-5-[4-(dimethylamino)benzylidene]-3-(4-methoxyphenyl)-2-thioxoimidazolidin-4-one](/img/structure/B11643434.png)
![N-{[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]carbamothioyl}-2-chlorobenzamide](/img/structure/B11643436.png)
![(2Z)-2-(3,4-dihydroxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B11643448.png)
![2-ethyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]hexanamide](/img/structure/B11643456.png)

![2-{[4-(4-chlorophenyl)-3-cyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-phenylacetamide](/img/structure/B11643474.png)

![2-[(6-Ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-1-(2,2,4,6-tetramethyl-3,4-dihydroquinolin-1-yl)ethanone](/img/structure/B11643494.png)
![methyl {[3-(3-methylphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate](/img/structure/B11643495.png)
![1,3-dimethyl-7-[2-(3-methylpiperidin-1-yl)-2-oxoethyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11643496.png)
![methyl (4Z)-1-(furan-2-ylmethyl)-4-{[1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B11643503.png)
![N-{[4-(dimethylamino)phenyl]carbamothioyl}-3,5-dimethoxybenzamide](/img/structure/B11643509.png)

![5-{[(6-ethoxy-1,3-benzothiazol-2-yl)thio]acetyl}-4,4,8-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B11643522.png)
